BenchChemオンラインストアへようこそ!

5-bromo-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide

NNMT inhibition bisubstrate inhibitor binding affinity

5-Bromo-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide (CAS 2034424-51-4) is a synthetic, bisubstrate-like nicotinamide N-methyltransferase (NNMT) inhibitor belonging to the pyrazole-nicotinamide hybrid class. Structurally, it incorporates a 5-bromonicotinamide warhead linked via a methylene bridge to a 2-(1-methyl-1H-pyrazol-4-yl)pyridine scaffold, a design that engages both the nicotinamide substrate pocket and the S-adenosyl-L-methionine (SAM) cofactor region of NNMT.

Molecular Formula C16H14BrN5O
Molecular Weight 372.226
CAS No. 2034424-51-4
Cat. No. B2866160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide
CAS2034424-51-4
Molecular FormulaC16H14BrN5O
Molecular Weight372.226
Structural Identifiers
SMILESCN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CC(=CN=C3)Br
InChIInChI=1S/C16H14BrN5O/c1-22-10-13(8-21-22)15-11(3-2-4-19-15)7-20-16(23)12-5-14(17)9-18-6-12/h2-6,8-10H,7H2,1H3,(H,20,23)
InChIKeyKXKKDCQRRFHZAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide (CAS 2034424-51-4) – Chemical Identity, NNMT-Targeting Class, and Procurement-Relevant Structural Features


5-Bromo-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide (CAS 2034424-51-4) is a synthetic, bisubstrate-like nicotinamide N-methyltransferase (NNMT) inhibitor belonging to the pyrazole-nicotinamide hybrid class [1]. Structurally, it incorporates a 5-bromonicotinamide warhead linked via a methylene bridge to a 2-(1-methyl-1H-pyrazol-4-yl)pyridine scaffold, a design that engages both the nicotinamide substrate pocket and the S-adenosyl-L-methionine (SAM) cofactor region of NNMT [2]. With a molecular formula of C16H14BrN5O (MW ≈ 372.2 g/mol), the compound is disclosed as Compound 5b in patent US20250017936, where it serves as a key intermediate-activity reference point within a systematic structure–activity relationship (SAR) series targeting NNMT for oncology applications [3].

Why Generic NNMT Inhibitor Substitution Fails: Critical Structural Determinants That Differentiate 5-Bromo-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide from In-Class Analogs


NNMT bisubstrate inhibitors constitute a structurally congested and highly potency-sensitive chemical space where even minor scaffold modifications produce order-of-magnitude shifts in affinity [1]. Within the same patent family (US20250017936), compound 5b (the titled agent, Ki = 650 nM) differs from the optimal compound 5g (Ki = 140 nM) by a single atom—a chlorine replacing a hydrogen on the adenosine mimic—resulting in a >4.6-fold potency loss [2]. Similarly, the transition from 5b to the lead clinical candidate II559 (Ki = 1.2 nM) involves multiple structural alterations including linker geometry, adenosine-mimic substitution, and nicotinamide-region modification, collectively yielding a >540-fold potency gap [3]. Generic selection of any pyrazole-nicotinamide NNMT inhibitor without precise structural matching therefore risks acquiring a compound with fundamentally different target engagement, cellular permeability, and selectivity profiles, as evidenced by the demonstrated >5000-fold selectivity window for the optimized leads that is absent in the weaker analogs [3].

Quantitative Differentiation Evidence for 5-Bromo-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide (CAS 2034424-51-4) vs. Structurally Proximal NNMT Inhibitors


NNMT Binding Affinity (Ki): Compound 5b vs. Lead Optimized Analogs II559 and II802

In a head-to-head SAR series from the same laboratory and assay platform, the target compound (Compound 5b in US20250017936, CAS 2034424-51-4) exhibits a Ki of 650 nM against full-length recombinant human NNMT, positioning it as a moderate-affinity reference point. The series-leading inhibitors II559 (Ki = 1.2 nM) and II802 (Ki = 1.6 nM) achieve >540-fold and >400-fold greater affinity, respectively, but at the cost of significantly increased molecular complexity and step-count [1]. Compound 5b retains the bisubstrate binding modality while occupying a distinct, intermediate position in the SAR landscape that is valuable for mechanistic probe studies requiring measurable but not saturating target engagement [2].

NNMT inhibition bisubstrate inhibitor binding affinity SAR

Potency Differential Within the Same Patent Scaffold: 5b vs. 5g vs. 5i

Within the exact same US20250017936 patent series, Compound 5b (Ki = 650 nM) is distinguished from its closest structural congeners by quantifiable differences in NNMT affinity arising from single-atom variations in the adenosine-mimic region. Compound 5g (Ki = 140 nM) incorporates a chlorine substituent at the 2-position of the adenine-like core, conferring a 4.6-fold affinity improvement. In contrast, Compound 5i (Ki = 2,200 nM) shows a 3.4-fold loss of affinity relative to 5b, demonstrating that not all structural modifications improve potency [1][2]. This intra-series differentiation underscores the unique SAR position of 5b as a baseline compound from which both gain-of-function and loss-of-function analogs can be calibrated.

NNMT bisubstrate inhibitor SAR series patentUS20250017936

Synthetic Tractability Advantage: 5-Bromo Substituent as a Divergent Functionalization Handle vs. Non-Halogenated Analogs

The 5-bromo substituent on the nicotinamide ring of Compound 5b provides a chemically orthogonal functionalization handle absent in non-halogenated analogs such as the parent nicotinamide fragment or the des-bromo pyrazole-nicotinamide series (e.g., Compounds 3a–3l from the SDH inhibitor class) [1]. This bromine atom enables palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) for late-stage diversification, a capability not accessible to the non-halogenated comparators. While the non-halogenated SDH inhibitor 3l achieves EC50 values of 21.4–33.5 µM against fungal strains [2], its synthetic derivatization requires de novo resynthesis, whereas 5b can serve as a common building block for parallel library synthesis .

bromine handle cross-coupling derivatization medicinal chemistry

Multi-Target Potential: NNMT Inhibition Plus CDK8/19 Activity vs. Single-Target NNMT Inhibitors

Although quantitatively validated NNMT data provide the primary differentiation basis, the pyrazole-pyridine-nicotinamide scaffold of 5b is also encompassed within the Markush structures of EP3205645A1, a patent claiming heterocyclic compounds with CDK8 and/or CDK19 inhibitory activity [1]. By contrast, the highly optimized NNMT leads II559 and II802 are explicitly designed for NNMT mono-target selectivity (>5000-fold over related methyltransferases) and lack this secondary kinase pharmacophore potential [2]. The dual-target scaffold architecture of 5b may be advantageous for phenotypic screening programs where polypharmacology is desired, though specific CDK8/19 IC50 values for the exact compound 5b have not been disclosed (class-level inference; quantitative CDK data are available only for representative patent examples, not specifically for CAS 2034424-51-4) [1].

CDK8 CDK19 kinase inhibition polypharmacology

Optimal Research and Procurement Scenarios for 5-Bromo-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide (CAS 2034424-51-4)


NNMT Biochemical Assay Calibration and SAR Baseline Compound

With a validated Ki of 650 nM against full-length recombinant human NNMT [1], Compound 5b serves as an ideal moderate-affinity calibrator for biochemical NNMT screening cascades. Its intermediate potency—approximately 542-fold weaker than the lead II559—provides a quantifiable reference point for assay window determination, Z'-factor validation, and inter-plate normalization. Procurement of 5b alongside high-potency controls (e.g., II559, II802) allows laboratories to establish robust dose-response curves spanning three orders of magnitude in affinity [2].

Late-Stage Diversification via 5-Bromo Cross-Coupling Chemistry

The aryl bromide at the nicotinamide C5 position enables Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) without requiring a separate halogenation step [1]. Research groups building focused NNMT inhibitor libraries can procure 5b as a common late-stage intermediate, then generate diverse analogs by varying the coupling partner. This strategy bypasses de novo resynthesis of the entire bisubstrate scaffold for each new analog, reducing library production timelines compared to non-halogenated pyrazole-nicotinamide building blocks [2].

Polypharmacology Probe for NNMT-CDK8/19 Dual-Target Phenotypic Screening

The pyrazole-pyridine-nicotinamide scaffold of 5b is encompassed within patent claims for CDK8/19 inhibition [1] while simultaneously bearing validated NNMT inhibitory activity [2]. For oncology phenotypic screening programs where simultaneous modulation of metabolic (NNMT) and transcriptional (CDK8/19) pathways is hypothesized to produce synergistic anti-proliferative effects, 5b offers a starting scaffold for medicinal chemistry optimization. The compound can serve as a dual-pharmacophore hit that would require separate sourcing of two distinct chemical series if NNMT and CDK8/19 activities were pursued independently [1][2].

Comparative Pharmacology Studies: Moderate vs. High-Affinity NNMT Engagement

The availability of 5b (Ki = 650 nM) alongside high-potency congeners such as 5g (Ki = 140 nM), II399 (Ki = 5.9 nM), and II559 (Ki = 1.2 nM) from the same bisubstrate inhibitor class [1][2] enables systematic studies correlating NNMT target occupancy with downstream cellular phenotypes. By procuring the complete affinity gradient, research teams can determine whether phenotypic responses (e.g., cell migration suppression, viability reduction) exhibit a continuous occupancy-response relationship or a threshold effect, informing target product profile design for subsequent lead optimization [3].

Quote Request

Request a Quote for 5-bromo-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.